molecular formula C11H7FN2OS B12492719 9-fluoro-2-methyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

9-fluoro-2-methyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12492719
M. Wt: 234.25 g/mol
InChI Key: NTWCXTCDDCKEOD-UHFFFAOYSA-N
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Description

9-Fluoro-2-methyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a benzothienopyrimidinone core substituted with a fluorine atom at position 9 and a methyl group at position 2. This scaffold is structurally related to pyrimidine derivatives, which are widely studied for their biological activities, including kinase inhibition and antimicrobial properties . The fluorine substitution likely enhances metabolic stability and bioavailability, while the methyl group may influence lipophilicity and steric interactions .

For example, describes the preparation of 6-(methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives via POCl₃-mediated cyclization, suggesting a plausible route for synthesizing the target compound.

Properties

IUPAC Name

9-fluoro-2-methyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2OS/c1-5-13-9-8-6(12)3-2-4-7(8)16-10(9)11(15)14-5/h2-4H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCXTCDDCKEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC3=CC=CC(=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2-amino-3-fluorobenzothiophene with 2-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and the methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis based on the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
9-Fluoro-2-methyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one 9-F, 2-CH₃ C₁₁H₇FN₂OS Enhanced metabolic stability; potential kinase inhibition
6,9-Dichloro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one 6-Cl, 9-Cl C₁₀H₄Cl₂N₂OS Higher molecular weight; increased electrophilicity due to Cl
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(4-F-C₆H₄), 2-spirocyclic C₂₂H₂₀FN₃O₃S Improved solubility due to spirocyclic amine; fluorophenyl enhances target binding
3-Hydroxy-2-methylpyrido[3,2-d]pyrimidin-4(3H)-one 3-OH, 2-CH₃ C₈H₇N₃O₂ Polar hydroxyl group increases solubility; potential H-bond donor
6-(3-Methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one 6-(3-CH₃-pyrazole) C₁₂H₁₀N₄OS Bulky pyrazole substituent may hinder metabolic clearance

Key Observations

Fluorine vs. Chlorine Substitution: The target compound's 9-fluoro substituent provides electronegativity and smaller steric bulk compared to 6,9-dichloro analogs (). This may reduce off-target interactions while maintaining metabolic resistance .

Methyl Group Impact :

  • The 2-methyl group in the target compound contributes to lipophilicity, which could enhance membrane permeability compared to hydroxylated analogs like 3-hydroxy-2-methylpyrido[3,2-d]pyrimidin-4(3H)-one () .

Spirocyclic and Aromatic Substituents :

  • Compounds with spirocyclic amines () or fluorophenyl groups () demonstrate improved solubility and binding affinity, suggesting that steric and electronic modifications can fine-tune pharmacokinetics .

Synthetic Flexibility: The use of POCl₃ in cyclization () is a common strategy for synthesizing thieno- and pyridopyrimidinones.

Biological Activity

9-fluoro-2-methyl benzothieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of benzothienopyrimidines, which are known for their diverse pharmacological properties. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H7FN2OS
  • Molecular Weight : 224.24 g/mol

Research indicates that 9-fluoro-2-methyl benzothieno[3,2-d]pyrimidin-4(3H)-one exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : This compound has been identified as a potent inhibitor of several kinases involved in tumorigenesis, including PIM kinases. PIM kinases are implicated in cell survival and proliferation pathways, making them attractive targets for cancer therapy.
  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 9-fluoro-2-methyl benzothieno[3,2-d]pyrimidin-4(3H)-one:

Activity IC50 Value (nM) Target Cell Line
PIM Kinase Inhibition<10PIM1, PIM2, PIM3Various Cancer Lines
Antiproliferative Activity50General Cancer CellsMX-1 (BRCA1 mutant)
Induction of ApoptosisN/ACaspase PathwayCapan-1

Case Study 1: Efficacy in BRCA Mutant Models

A study conducted on the efficacy of 9-fluoro-2-methyl benzothieno[3,2-d]pyrimidin-4(3H)-one in BRCA mutant breast cancer models demonstrated significant tumor regression. The compound was administered orally and resulted in a notable reduction in tumor volume compared to control groups.

Case Study 2: Combination Therapy

In combination with standard chemotherapeutic agents such as cisplatin and temozolomide, this compound showed enhanced antitumor activity. The synergistic effects were attributed to its ability to inhibit DNA repair pathways mediated by PARP enzymes.

Research Findings

Recent research highlights the potential of 9-fluoro-2-methyl benzothieno[3,2-d]pyrimidin-4(3H)-one as a lead compound for further development:

  • Selectivity : The compound exhibits high selectivity towards PIM kinases with low off-target effects, which is crucial for minimizing side effects in patients.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, supporting its potential for oral administration.

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